Chemical structure and properties of L-Alanine, N-methyl-N-(1-oxo-4-pentyn-1-yl)-
Chemical structure and properties of L-Alanine, N-methyl-N-(1-oxo-4-pentyn-1-yl)-
A Bio-Orthogonal Peptidomimetic Scaffold for Proteomics and Drug Discovery[1][2]
Executive Summary
L-Alanine, N-methyl-N-(1-oxo-4-pentyn-1-yl)- (Commonly: N-(4-Pentynoyl)-N-methyl-L-alanine) is a specialized amino acid derivative designed for high-fidelity proteomic profiling and peptidomimetic drug discovery. By integrating a bio-orthogonal alkyne handle with an N-methylated backbone, this molecule addresses two critical challenges in chemical biology: metabolic stability and site-specific labeling .
Unlike standard alkyne-tagged amino acids (e.g., L-propargylglycine), the N-methylation on this scaffold alters the peptide bond geometry (favoring cis-conformation) and provides resistance against proteolytic degradation. This guide details the physicochemical properties, synthesis protocols, and application workflows for this compound.
Part 1: Chemical Identity & Structural Analysis
This compound acts as a "silent" probe—small enough to minimize steric perturbation in biological systems while providing a reactive handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
1.1 Nomenclature & Identification
| Property | Specification |
| CAS Index Name | L-Alanine, N-methyl-N-(1-oxo-4-pentyn-1-yl)- |
| Common Name | N-(4-Pentynoyl)-N-methyl-L-alanine |
| Molecular Formula | C₉H₁₃NO₃ |
| Molecular Weight | 183.21 g/mol |
| Chiral Center | L-configuration (S-isomer) at the α-carbon |
| Key Functional Groups | Terminal Alkyne (Click handle), Carboxylic Acid (C-terminus), Tertiary Amide (Backbone) |
1.2 Structural Dissection
The molecule consists of three distinct functional domains:
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The Alkyne Warhead (4-pentynyl): A sterically unencumbered handle for click chemistry.
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The N-Methyl Core: Prevents hydrogen bonding at the amide nitrogen, increasing solubility and protease resistance.
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The L-Alanine Scaffold: Maintains natural amino acid recognition by cellular machinery.
Part 2: Physicochemical Properties[7]
Understanding the solution-phase behavior of this molecule is critical for assay development. The N-methylation significantly alters solubility compared to its non-methylated analog.
| Parameter | Value (Predicted/Experimental) | Significance |
| pKa (COOH) | ~3.6 | Acidic C-terminus; exists as carboxylate at physiological pH. |
| LogP | ~0.8 | Moderately lipophilic due to the pentynyl chain and N-methylation. |
| Solubility | High in DMSO, DMF, MeOH; Moderate in Water | N-methylation disrupts lattice energy, improving solubility over standard alanine derivatives. |
| Stability | High (Protease Resistant) | The tertiary amide bond resists enzymatic hydrolysis (e.g., by chymotrypsin). |
Part 3: Synthesis & Manufacturing[7][8]
Critical Technical Insight: The synthesis of this compound involves acylation of a secondary amine (N-methyl-L-alanine). Secondary amines are sterically hindered and less nucleophilic than primary amines. Standard coupling reagents (EDC/NHS) often result in low yields. HATU or PyAOP are required to drive this reaction to completion.
3.1 Synthesis Protocol
Reagents: N-Methyl-L-Alanine, 4-Pentynoic Acid, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (Diisopropylethylamine), DMF (Anhydrous).[1]
Step-by-Step Methodology:
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Activation: Dissolve 4-pentynoic acid (1.0 eq) in anhydrous DMF under Nitrogen. Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 5 minutes to form the active ester.
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Coupling: Add N-Methyl-L-Alanine (1.0 eq) to the activated mixture. Note: If using the HCl salt of N-Me-Ala, increase DIPEA to 3.0 eq.
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Reaction: Stir at room temperature for 4–6 hours. Monitor by LC-MS (Target Mass: 184.2 [M+H]+).
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Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine/DIPEA), then Brine. Dry over Na₂SO₄.
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Purification: The product is a tertiary amide and may not crystallize. Purify via Flash Column Chromatography (SiO₂, Hexane:EtOAc gradient) or Preparative HPLC.
Part 4: Applications in Drug Discovery & Proteomics
4.1 Peptidomimetics (Stapled Peptides)
N-methylation is a key strategy in "stapled peptide" design. By incorporating N-(4-pentynoyl)-N-methyl-L-alanine into a peptide sequence via Solid Phase Peptide Synthesis (SPPS), researchers can:
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Induce Conformational Constraints: N-methylation restricts the φ/ψ torsion angles, often stabilizing turn conformations (e.g., β-turns).
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Prevent Aggregation: The methyl group blocks hydrogen bonding, preventing the formation of insoluble β-sheets (amyloid-like structures).
4.2 Activity-Based Protein Profiling (ABPP)
This molecule serves as a "warhead-linker" motif.
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Mechanism: The carboxylic acid end is coupled to a drug pharmacophore or a promiscuous reactive group (e.g., a fluorophosphonate for serine hydrolases).
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Workflow:
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Incubate live cells with the Probe-Alkyne.
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Lysis.
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Perform CuAAC Click Reaction with Azide-Rhodamine or Azide-Biotin.
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Visualize (SDS-PAGE) or Enrich (Streptavidin pulldown) the labeled proteins.
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Part 5: Experimental Protocol (CuAAC Click Reaction)
Objective: Conjugation of N-(4-pentynoyl)-N-methyl-L-alanine labeled peptides to a fluorescent azide.
Reagents:
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Labeled Peptide/Protein (10–50 µM final)
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Azide-Fluorophore (e.g., Azide-Cy5, 100 µM final)
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CuSO₄ (1 mM)
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THPTA Ligand (Tris(3-hydroxypropyltriazolylmethyl)amine, 5 mM) — Crucial for protecting proteins from oxidation.
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Sodium Ascorbate (2.5 mM) — Freshly prepared.
Protocol:
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Mix: Combine Peptide and Azide in PBS (pH 7.4).
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Catalyst Premix: In a separate tube, mix CuSO₄ and THPTA (1:5 ratio) and let stand for 5 minutes. This forms the active Cu(II)-ligand complex.
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Initiate: Add the Cu-THPTA mix to the sample, followed immediately by Sodium Ascorbate.
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Incubate: 1 hour at Room Temperature in the dark.
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Quench: Add EDTA (5 mM) to chelate copper or precipitate protein using cold acetone/methanol.
[1][2][6][9]
References
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Chatterjee, J., et al. (2008).[2][3] N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research. Link
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Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. Link
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Biron, E., & Kessler, H. (2005).[3] Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. Journal of Organic Chemistry. Link
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Hong, V., et al. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie. Link
